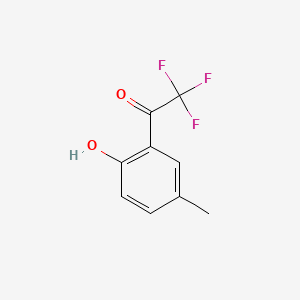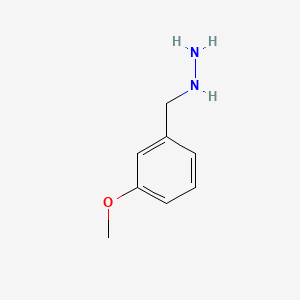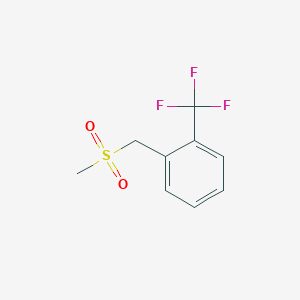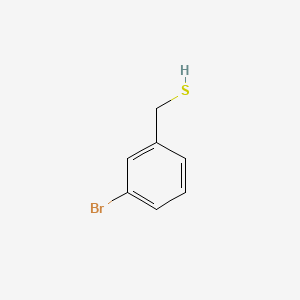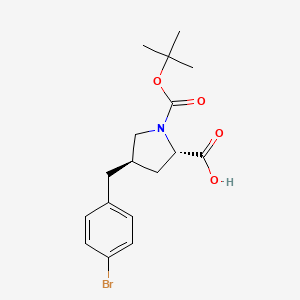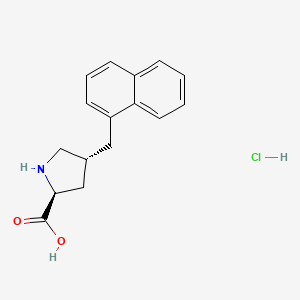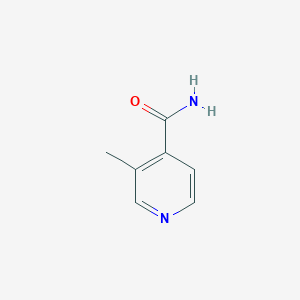![molecular formula C9H23NO4Ti B1598203 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium CAS No. 74665-17-1](/img/no-structure.png)
2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as Ti(IV)-Bis(2,2',2''-nitrilotriethanol) and is a chelating agent that can form stable complexes with various metal ions.
Aplicaciones Científicas De Investigación
Catalytic Applications
- Hydroamination Catalyst : A bis(amidate)bis(amido) titanium complex was shown to be an efficient and selective catalyst for the anti-Markovnikov hydroamination of alkynes. This catalyst demonstrated synthetic versatility for the synthesis of amino alcohols and indole synthesis through a proposed mechanism involving turnover-limiting protonolysis (Yim et al., 2014).
Polymer Synthesis
- Ring-Opening Polymerization : The use of commercial aminoalcohols, such as 2-(methyl amino)ethanol and diethanolamine, as direct initiators for the N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-methyl-N-tosyl aziridine was investigated. This approach provided a direct access to metal-free α-hydroxy-ω-amino telechelics on the basis of polyaziridine with excellent control over molar masses and high chain-end fidelity (Bakkali-Hassani et al., 2018).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : New diamine derivatives, including 2-[{2-[bis-(2-hydroxyethyl)amino]ethyl}(2-hydroxyethyl)amino]ethanol (DAME), were synthesized and evaluated for their inhibitive action against the corrosion of mild steel in hydrochloric acid solution. DAME showed significant inhibition efficiency, acting as a mixed-type inhibitor and adhering to Langmuir’s adsorption isotherm (Herrag et al., 2010).
Material Science
- Demulsification of Heavy Crude Oil Emulsions : An amphiphilic ionic liquid based on the glycolysis product of polyethylene terephthalate (PET) waste was synthesized and evaluated for its efficiency in demulsifying water-in-oil (W/O) emulsions. This study highlighted the potential of using waste materials to create effective demulsification agents (Abdullah & Al‐Lohedan, 2020).
Propiedades
Número CAS |
74665-17-1 |
|---|---|
Nombre del producto |
2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium |
Fórmula molecular |
C9H23NO4Ti |
Peso molecular |
257.15 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium |
InChI |
InChI=1S/C6H15NO3.C3H8O.Ti/c8-4-1-7(2-5-9)3-6-10;1-3(2)4;/h8-10H,1-6H2;3-4H,1-2H3; |
Clave InChI |
YZHUOZULZWFLEQ-UHFFFAOYSA-N |
SMILES |
CC(C)O.C(CO)N(CCO)CCO.[Ti] |
SMILES canónico |
CC(C)O.C(CO)N(CCO)CCO.[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



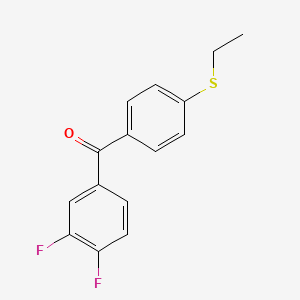
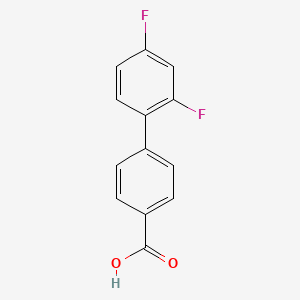
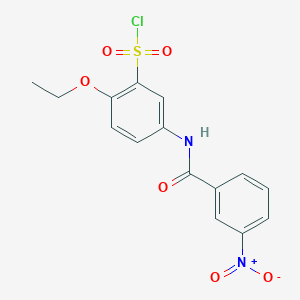
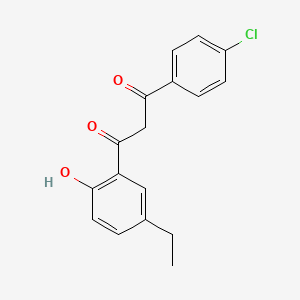
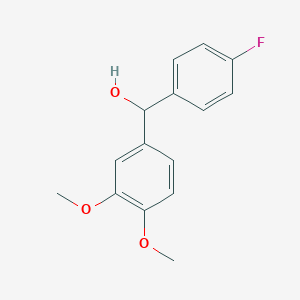
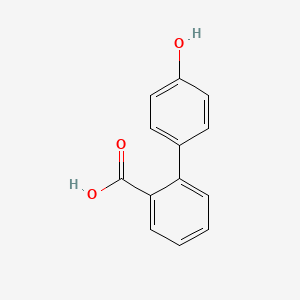
![2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1598129.png)
